molecular formula C20H25N3O4S B3005175 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2309780-54-7

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No. B3005175
CAS RN: 2309780-54-7
M. Wt: 403.5
InChI Key: UVNDNJKMRKLQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide" is a heterocyclic compound that contains a sulfonamido moiety. Such compounds are of significant interest due to their potential pharmacological properties, including antibacterial and anti-inflammatory activities. The presence of a sulfonamide group is a common feature in many therapeutic agents, and modifications to this core structure can lead to a variety of biological activities .

Synthesis Analysis

The synthesis of heterocyclic compounds with a sulfonamido moiety often involves the reaction of a precursor with various active methylene compounds. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted to produce pyran, pyridine, and pyridazine derivatives . Similarly, the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to the creation of selective ligands for receptors such as the 5-HT7 receptor, indicating that the synthesis of such compounds can be tailored for specific biological targets .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the heterocyclic core can significantly influence the binding affinity and selectivity towards biological targets. For example, the introduction of a cyclopropyl group in the N-alkylated arylsulfonamides has been shown to contribute to the selectivity for the 5-HT7 receptor . The molecular docking studies of heterocyclic sulfonamides against enzymes like dihydrofolate reductase further underscore the importance of molecular structure in determining the inhibitory potential of these compounds .

Chemical Reactions Analysis

Heterocyclic sulfonamides can undergo various chemical reactions, which are essential for the diversification of their biological activities. The reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives is one example of the chemical transformations these compounds can undergo . Additionally, the treatment of precursors with urea, thiourea, and guanidine hydrochloride can furnish pyrimidine and thiazine derivatives, expanding the chemical space of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic sulfonamides, such as solubility, stability, and pharmacokinetic profiles, are critical for their development as therapeutic agents. For instance, the synthesis of N-acylated sulfonamide sodium salts as prodrugs for COX-2 inhibitors has been explored to improve pharmacological profiles and physicochemical properties suitable for oral and parenteral administration . The introduction of fluorine atoms can also affect the chemical shifts and splitting patterns in NMR spectra, which is important for the structure elucidation of these compounds .

Future Directions

The future research directions for this compound could involve exploring its potential medicinal properties, given the known bioactivity of both sulfonamides and pyrazoles . Additionally, its potential as a ligand in metal complexes could be explored further .

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-28(25,16-6-7-19-20(12-16)27-11-1-10-26-19)21-8-9-23-18(15-4-5-15)13-17(22-23)14-2-3-14/h6-7,12-15,21H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNDNJKMRKLQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.